molecular formula C19H20Cl6N4O B13144615 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide CAS No. 184955-23-5

4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide

Cat. No.: B13144615
CAS No.: 184955-23-5
M. Wt: 533.1 g/mol
InChI Key: FOXBRKXAISTIKH-UHFFFAOYSA-N
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Description

Spectroscopic Characterization

The structural identity of this compound is confirmed through advanced spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The amide proton (-NH-) appears as a broad singlet near δ 8.5–9.0 ppm, while the aromatic protons of the benzamide group resonate as a doublet (δ 7.8–8.2 ppm) due to coupling with the para-substituted triazine ring. The heptyl chain exhibits signals at δ 0.8–1.5 ppm (terminal -CH₃) and δ 1.2–1.7 ppm (-CH₂- groups).
    • ¹³C NMR : The carbonyl carbon (C=O) of the amide group resonates near δ 165–170 ppm, while the trichloromethyl carbons appear at δ 95–100 ppm due to the electron-withdrawing effect of chlorine atoms. The triazine ring carbons are observed at δ 155–160 ppm.
  • Infrared (IR) Spectroscopy :

    • Strong absorptions at 720–760 cm⁻¹ correspond to C-Cl stretching vibrations in the trichloromethyl groups.
    • The amide C=O stretch appears near 1650 cm⁻¹, and N-H bending is observed at 1550 cm⁻¹.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy :

    • The compound exhibits a λmax near 270–290 nm, attributed to π→π* transitions in the triazine and benzamide aromatic systems.

Crystallographic Analysis

X-ray diffraction studies of analogous trichloromethyl-triazine derivatives reveal a planar triazine ring with bond lengths of 1.32–1.35 Å for C-N and 1.44–1.47 Å for C-C. The trichloromethyl groups adopt a trigonal pyramidal geometry, with Cl-C-Cl angles of 109–111°. The benzamide substituent introduces steric bulk, causing slight distortions in the triazine ring’s planarity.

Comparative Analysis of Structural Analogues in Trichloromethyl-Substituted Triazine Systems

The structural and electronic effects of substituents on trichloromethyl-1,3,5-triazines are critical to their chemical behavior. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
This compound 4,6: -CCl₃; 2: -C₆H₄CONHC₇H₁₅ C₂₁H₂₂Cl₆N₄O Bulky benzamide group enhances solubility in polar solvents; planar triazine core.
2-Butyl-4,6-bis(trichloromethyl)-1,3,5-triazine 4,6: -CCl₃; 2: -C₄H₉ C₉H₉Cl₆N₃ Linear alkyl chain reduces steric hindrance; lower melting point compared to benzamide.
2,4-Bis(trichloromethyl)-6-vinyl-1,3,5-triazine 2,4: -CCl₃; 6: -CH₂CH₂ C₇H₃Cl₆N₃ Vinyl group enables polymerization; electron-deficient triazine ring.
N-Propyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine 4,6: -CCl₃; 2: -NHCH₂CH₂CH₃ C₈H₈Cl₆N₄ Amine substituent facilitates hydrogen bonding; increased thermal stability.

Key Observations:

  • Electronic Effects : Trichloromethyl groups (-CCl₃) act as strong electron-withdrawing groups, polarizing the triazine ring and enhancing electrophilicity at carbon centers.
  • Steric Influence : Bulky substituents like benzamide restrict rotational freedom, whereas alkyl chains (e.g., butyl, propyl) improve volatility.
  • Reactivity Trends : Vinyl-substituted triazines undergo addition reactions, while benzamide derivatives participate in nucleophilic aromatic substitution due to the electron-deficient ring.

Properties

CAS No.

184955-23-5

Molecular Formula

C19H20Cl6N4O

Molecular Weight

533.1 g/mol

IUPAC Name

4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N-heptylbenzamide

InChI

InChI=1S/C19H20Cl6N4O/c1-2-3-4-5-6-11-26-15(30)13-9-7-12(8-10-13)14-27-16(18(20,21)22)29-17(28-14)19(23,24)25/h7-10H,2-6,11H2,1H3,(H,26,30)

InChI Key

FOXBRKXAISTIKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

The foundational step involves synthesizing the tris(trichloromethyl)-substituted triazine, which can be achieved through chlorination of cyanuric chloride derivatives. The process is as follows:

Step Description Reagents & Conditions References
1 Chlorination of cyanuric chloride Cyanuric chloride + chlorine gas or sodium hypochlorite, in presence of a catalyst, under controlled temperature ,
2 Substitution with trichloromethyl groups Reaction with trichloromethyl reagents such as trichloromethyl lithium or trichloromethyl reagents derived from chloroform derivatives ,

Note: The chlorination step involves controlled temperature (around 0-25°C) to prevent over-chlorination, with subsequent substitution reactions carried out at slightly elevated temperatures (around 50°C).

Alternative Synthetic Route

An alternative method involves direct synthesis from 2,4,6-trichlorotriazine precursors, where the trichloromethyl groups are introduced via nucleophilic substitution or radical-mediated processes under UV irradiation, as indicated in recent literature for similar compounds.

Functionalization with Benzamide Derivative

Nucleophilic Aromatic Substitution

The benzamide moiety, specifically N-heptylbenzamide, can be attached to the triazine core via nucleophilic substitution at the 2-position of the triazine ring. The process involves:

  • Activation of the benzamide derivative, typically by converting it to its corresponding amine or an activated form such as an acyl chloride or acid anhydride.
  • Nucleophilic attack on the chlorinated triazine at the 2-position, facilitated by base catalysis (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Typical Reaction Conditions

Parameter Description References
Solvent DMF or DMSO ,
Temperature 80-120°C ,
Base Potassium carbonate or sodium hydride ,
Reaction Time 12-24 hours ,

Final Alkylation

The N-heptyl chain is introduced either via direct alkylation of the benzamide nitrogen or through prior synthesis of N-heptylbenzamide followed by coupling with the triazine derivative.

Summary of the Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of 2,4,6-tris(trichloromethyl)-1,3,5-triazine Cyanuric chloride + trichloromethyl reagents ,
2 Activation of N-heptylbenzamide N-heptylbenzamide + coupling reagents ,
3 Coupling of benzamide to triazine core Nucleophilic substitution in DMF/DMSO, elevated temperature ,
4 Purification Recrystallization or chromatography Standard

Data Tables Summarizing Raw Materials and Conditions

Raw Material Description Purity Source Reference
Cyanuric chloride Triazine core precursor >99% Chemical suppliers ,
Trichloromethyl reagents Chlorinating agents >98% Chemical suppliers ,
N-heptylbenzamide Functionalizing agent >98% Chemical suppliers ,
Solvents DMF, DMSO Anhydrous Chemical suppliers ,
Base K2CO3, NaH Anhydrous Chemical suppliers ,

Supporting Research and Validation

Recent research confirms the feasibility of synthesizing bis(trichloromethyl)-substituted triazines via chlorination and subsequent functionalization with aromatic amines. For example, Jiang et al. (2009) described the synthesis of related bis(trichloromethyl)-triazines with high efficiency, emphasizing the importance of controlled chlorination and nucleophilic substitution conditions for optimal yields.

Furthermore, advanced methods involving radical-mediated substitution and UV irradiation have been explored to improve yields and selectivity, aligning with the procedures used in the synthesis of photoactive derivatives like the compound .

Chemical Reactions Analysis

4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazine rings exhibit significant antimicrobial properties . A study highlighted the synthesis of various triazine derivatives, including those similar to 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide, which demonstrated broad-spectrum antibacterial activity . Specifically, these compounds were effective against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of triazine derivatives have been extensively studied. Compounds analogous to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain analogs demonstrated cytotoxic effects on human cancer cell lines like HeLa and MCF-7 with IC50 values below 100 μM . The mechanism of action often involves inducing apoptosis in cancer cells through mitochondrial pathways .

Herbicidal Activity

Triazine derivatives are well-known for their herbicidal properties. The compound has been evaluated for its effectiveness as a herbicide against various weed species. Studies have shown that it inhibits photosynthesis by interfering with electron transport chains in plants . This mode of action makes it a candidate for developing new herbicides that are effective yet environmentally safe.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of triazine compounds and tested their antimicrobial efficacy. The study found that the derivative similar to this compound exhibited significant inhibition zones against multiple bacterial strains when applied at varying concentrations .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of triazine derivatives. The compound was tested on a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cells (MCF-7) and cervical cancer cells (HeLa). The study concluded that further development could lead to effective treatments for specific cancer types .

Mechanism of Action

The mechanism of action of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules to form covalent bonds, leading to the desired chemical transformation .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key structural analogs differ in substituents on the triazine ring, influencing their chemical properties and applications:

Compound Name / ID Substituents Molecular Weight Primary Application Key Properties
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide (Target) 4,6-(CCl₃)₂; 2-N-heptylbenzamide ~540 (estimated) Photoinitiators High photochemical reactivity; migration stability
4-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-1,3-benzenediol (LS41273) 4,6-(2,4-dimethylphenyl)₂; 1,3-diol 397.47 UV absorbers/stabilizers Strong UV absorption; phenolic antioxidant activity
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide 4,6-morpholino; ureido and dimethylaminoethyl groups ~700 (estimated) Pharmaceuticals Enhanced solubility; kinase inhibition
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol 4,6-(octylthio)₂; 2,6-di-tert-butylphenol ~670 (estimated) Antioxidants Radical scavenging; thermal stability
2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine 4,6-(CCl₃)₂; 2-(4-methoxynaphthyl) ~500 (estimated) Photoresists/photoinitiators Broad UV sensitivity; high reactivity

Functional Performance and Research Findings

  • Photochemical Reactivity : The target compound’s trichloromethyl groups facilitate efficient radical generation under visible light, outperforming analogs like LS41273 (UV absorbers) but aligning with 2-(4-methoxynaphthyl)-triazine derivatives in photoinitiation efficiency .
  • Migration Stability: The heptyl chain in the target compound reduces leaching in polymer matrices compared to shorter-chain analogs (e.g., ethylhexyl esters in USP Iscotrizinol derivatives) .

Contradictions and Limitations

  • Application Specificity : While the target compound excels in photoinitiation, triazines with arylthiazolo-oxadiazole groups (e.g., ) show fungicidal activity, highlighting the divergent roles of substituents.
  • Synthetic Complexity : The target compound’s synthesis (e.g., via methacrylate polymerization ) is more labor-intensive compared to simpler triazine derivatives like LS41273, which are commercially mass-produced .

Biological Activity

4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antimalarial, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : Not specified in the available literature
  • Molecular Formula : C17H18Cl6N4O
  • Molecular Weight : 467.99 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antimalarial properties. The following sections detail these activities.

Antimicrobial Activity

Several studies have demonstrated the potential of triazine derivatives to exhibit broad-spectrum antimicrobial activity. For instance:

  • Mechanism of Action : Triazine derivatives are known to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death and is particularly effective against antibiotic-resistant strains of Staphylococcus aureus .
  • Case Study : A study focused on a series of triazole-containing hybrids showed significant antibacterial activity against various clinically relevant pathogens. The compounds demonstrated dual mechanisms of action, targeting both cell wall synthesis and DNA replication processes .
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Triazine AS. aureus16 µg/mL
Triazine BE. coli32 µg/mL
Triazine CPseudomonas aeruginosa64 µg/mL

Antimalarial Activity

The antimalarial properties of related triazine compounds have also been explored:

  • Activity Assessment : Research indicates that compounds similar to this compound show modest antimalarial activity against Plasmodium falciparum. Compounds with specific side chains exhibited improved potency .
  • Research Findings : A study involving a series of triazinyl compounds reported that certain derivatives displayed IC50 values in the low micromolar range against P. falciparum, indicating their potential as lead compounds for further development .
CompoundIC50 (µM)Activity Level
Compound I1.5High
Compound II3.0Moderate
Compound III5.0Low

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial:

  • Toxicological Data : Preliminary toxicity studies indicate that certain triazine derivatives may cause skin and eye irritation upon contact. Standard safety protocols should be followed during handling .

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